Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyrimidinyl)-
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Overview
Description
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyrimidinyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthesis might involve:
Nucleophilic substitution: Reacting piperazine with a fluorinated cinnoline derivative.
Amidation: Introducing the carbonyl group through an amidation reaction with an appropriate carboxylic acid derivative.
Pyrimidine coupling: Coupling the piperazine derivative with a pyrimidine compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch processing: Conducting reactions in a controlled batch environment.
Continuous flow synthesis: Using continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine moieties.
Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, piperazine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections, neurological disorders, and cancers.
Industry
Industrially, piperazine derivatives can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(4-fluorophenyl)-4-(2-pyrimidinyl)-: A similar compound with a fluorophenyl group instead of a cinnolinyl group.
Piperazine, 1-(4-amino-3-cinnolinyl)-4-(2-pyrimidinyl)-: A compound with a similar structure but lacking the fluorine atom.
Uniqueness
The presence of the 4-amino-7-fluoro-3-cinnolinyl group in the compound provides unique electronic and steric properties that can influence its reactivity and biological activity, distinguishing it from other piperazine derivatives.
Properties
CAS No. |
187231-59-0 |
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Molecular Formula |
C17H16FN7O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-amino-7-fluorocinnolin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H16FN7O/c18-11-2-3-12-13(10-11)22-23-15(14(12)19)16(26)24-6-8-25(9-7-24)17-20-4-1-5-21-17/h1-5,10H,6-9H2,(H2,19,22) |
InChI Key |
XNVSUFCDDBLBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4)F)N=N3)N |
Origin of Product |
United States |
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